molecular formula C7H6N2S B12820816 Imidazo[1,2-a]pyridine-2-thiol CAS No. 501079-94-3

Imidazo[1,2-a]pyridine-2-thiol

Cat. No.: B12820816
CAS No.: 501079-94-3
M. Wt: 150.20 g/mol
InChI Key: ORWVKTQCOTXXKE-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-2-thiol is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring with a thiol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-2-thiol can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Disulfides: Formed through oxidation.

    Thiolates: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-2-thiol involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

501079-94-3

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

imidazo[1,2-a]pyridine-2-thiol

InChI

InChI=1S/C7H6N2S/c10-7-5-9-4-2-1-3-6(9)8-7/h1-5,10H

InChI Key

ORWVKTQCOTXXKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)S

Origin of Product

United States

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